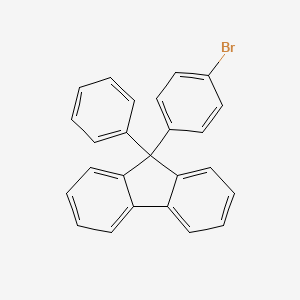

9-(4-Bromophenyl)-9-phenylfluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(4-bromophenyl)-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKRYIPMHLUQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937082-81-0 | |

| Record name | 9-(4-bromophenyl)-9-phenyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-(4-Bromophenyl)-9-phenylfluorene: From Core Intermediate to High-Performance OLEDs

Foreword: The Strategic Importance of the Fluorene Scaffold

In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the selection of foundational molecular scaffolds is paramount. The fluorene unit has emerged as a cornerstone material for good reason.[1] Its rigid, planar biphenyl structure imparts exceptional thermal stability and a high glass transition temperature (Tg), critical for device longevity and operational stability. Furthermore, its wide energy bandgap and high photoluminescence efficiency make it an ideal building block for blue-emitting materials and, crucially, for high-triplet-energy host materials required for efficient phosphorescent OLEDs (PhOLEDs).

The strategic functionalization of the C-9 position of the fluorene core is a key design principle for tuning material properties. Attaching bulky substituents, such as phenyl groups, creates a three-dimensional, non-planar molecular architecture. This sterically hindered structure is instrumental in disrupting intermolecular π-π stacking in the solid state. The direct causality of this is the preservation of the material's intrinsic electronic properties and the promotion of morphologically stable amorphous thin films—a prerequisite for large-area, uniform OLED fabrication.

This guide focuses on a pivotal intermediate, 9-(4-Bromophenyl)-9-phenylfluorene (CAS No. 937082-81-0). We will dissect its synthesis, properties, and, most importantly, its validated application as a precursor to a state-of-the-art OLED host material, thereby providing a complete narrative from a simple building block to a high-performance electronic device.

Physicochemical Properties of the Core Intermediate

This compound is a white, crystalline powder that serves as a versatile and stable starting point for more complex molecular designs. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 937082-81-0 | [2] |

| Molecular Formula | C₂₅H₁₇Br | [2] |

| Molecular Weight | 397.31 g/mol | [2] |

| Melting Point | 150-155 °C | [2] |

| Boiling Point | 472.7 °C (Predicted) | [2] |

| Density | 1.363 g/cm³ (Predicted) | [2] |

The most critical feature from a synthetic chemist's perspective is the bromine atom on the phenyl substituent. This halogen provides a highly reliable reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the precise and efficient formation of new carbon-carbon bonds, allowing for the strategic extension of the molecular framework to build target molecules with tailored electronic properties.

Synthesis of the Core Intermediate: A Validated Protocol

This protocol is a self-validating system, as the reaction progress can be monitored at each stage through standard analytical techniques (TLC, NMR), ensuring the successful formation of the intermediate and the final product.

Step-by-Step Methodology

Step 1: Synthesis of the Carbinol Intermediate via Organolithium Addition

-

Reactor Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware must be thoroughly flame-dried under vacuum and cooled under a nitrogen atmosphere to ensure anhydrous conditions.

-

Reagent Preparation: 10.0 g (42.9 mmol) of 2-bromobiphenyl is dissolved in 70 mL of anhydrous tetrahydrofuran (THF) in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: 27 mL of a 1.58 M solution of n-butyllithium (n-BuLi) in hexanes (42.9 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. The reaction is stirred for an additional 2.5 hours at this temperature to ensure complete formation of the lithiated biphenyl intermediate. Causality: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium reagent.

-

Nucleophilic Addition: A solution of 11.2 g (42.9 mmol) of 4-bromobenzophenone in 85 mL of anhydrous THF is added dropwise to the reaction mixture. The resulting solution is stirred for 2 hours at -78 °C, then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Workup: The reaction is quenched by the slow addition of 1 N hydrochloric acid (HCl). The mixture is stirred for 1 hour, after which the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude carbinol intermediate.

Step 2: Acid-Catalyzed Cyclization to this compound

-

Reaction Setup: The crude carbinol from the previous step is placed in a 500 mL flask with 50 mL of glacial acetic acid and 2.4 mL of concentrated HCl.

-

Cyclization: The mixture is heated to 130 °C and stirred vigorously under a nitrogen atmosphere for 2 hours. Causality: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a stabilized carbocation, which is then attacked by the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution to form the fluorene core.

-

Purification: After cooling, the reaction mixture is added dropwise to 350 mL of ice-cold water, causing the product to precipitate. The white solid is collected by filtration, washed thoroughly with methanol to remove residual acid and impurities, and dried under vacuum.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target intermediate.

Application: A Validated Pathway to a High-Performance OLED Host

The true value of an intermediate like this compound is demonstrated by its successful incorporation into a functional material that solves a specific challenge in OLED technology. A prime example is its use as a key precursor in the synthesis of 9,9'-(5'-(9-phenyl-9H-fluoren-9-yl)-[1,1':3',1''-terphenyl]-3,5-diyl)bis(9H-carbazole) , a high-performance host material for green phosphorescent OLEDs, as detailed in U.S. Patent No. 10,580,948 B2.

This patented material leverages the bulky, thermally stable 9-phenylfluorene core and extends it with a terphenyl linker and two carbazole units. The carbazole moieties are well-known for their excellent hole-transporting capabilities and high triplet energy, while the terphenyl linker ensures spatial separation and maintains a high triplet energy for the entire molecule.

Synthetic Protocol from Intermediate to Final Host Material

The synthesis is a multi-step process that critically relies on the bromine atom of our core intermediate for a Suzuki coupling reaction.

Step 1: Synthesis of 3,5-Dibromo-5'-(9-phenyl-9H-fluoren-9-yl)-1,1':3',1''-terphenyl

-

Boronic Acid Formation: this compound is first converted to its corresponding boronic acid derivative, (4-(9-phenyl-9H-fluoren-9-yl)phenyl)boronic acid , via a standard lithiation-boration sequence (n-BuLi followed by triisopropyl borate and acidic workup).

-

Suzuki Coupling: The resulting boronic acid (1.2 equivalents) is coupled with 1,3,5-tribromobenzene (1.0 equivalent) under palladium catalysis (e.g., Pd(PPh₃)₄) with a suitable base (e.g., K₂CO₃) in a toluene/water solvent system. This reaction selectively couples one position of the tribromobenzene, yielding the dibrominated terphenyl-fluorene intermediate.

Step 2: Synthesis of the Final Host Material

-

Final Suzuki Coupling: The dibrominated intermediate from Step 1 is reacted with 9H-carbazole (2.2 equivalents) in a final palladium-catalyzed Suzuki-Miyaura coupling reaction. This attaches the two hole-transporting carbazole units to the terphenyl core.

-

Purification: The final product is purified extensively, typically by column chromatography followed by temperature-gradient sublimation, to achieve the high purity (>99.9%) required for OLED device fabrication.

From Intermediate to Host: A Logical Flow

Caption: Synthetic route from the core intermediate to the final OLED host.

Validated Performance: Properties and Device Application

The final host material, synthesized from our core intermediate, exhibits electronic and thermal properties that are ideally suited for high-efficiency PhOLEDs.

Key Properties of the Final Host Material

| Property | Value | Significance for OLEDs |

| HOMO Level | -5.77 eV | Facilitates efficient hole injection from the adjacent hole-transport layer. |

| LUMO Level | -2.35 eV | Provides a sufficient barrier to block electrons, confining them to the emissive layer. |

| Triplet Energy (ET) | 2.87 eV | High enough to effectively confine the triplet excitons of green phosphorescent emitters (typically ~2.4 eV), preventing back-energy transfer and ensuring high efficiency. |

Field-Proven OLED Device Performance

The patent demonstrates the efficacy of this host material in a green phosphorescent OLED. The device architecture and performance data provide a self-validating system, confirming the value of the synthetic pathway originating from this compound.

Device Structure:

ITO / 2-TNATA (60 nm) / NPB (15 nm) / Host : Ir(ppy)₃ (8%) (30 nm) / Bphen (40 nm) / LiF (1 nm) / Al (200 nm)

-

ITO: Anode

-

2-TNATA: Hole Injection Layer (HIL)

-

NPB: Hole Transport Layer (HTL)

-

Host + Dopant: Emissive Layer (EML), where the synthesized material is the host and Ir(ppy)₃ is the green phosphorescent dopant.

-

Bphen: Electron Transport Layer (ETL) & Hole Blocking Layer (HBL)

-

LiF/Al: Cathode

Performance Metrics:

| Metric | Value |

| Turn-on Voltage | 2.8 V |

| Voltage @ 1000 cd/m² | 3.8 V |

| Current Efficiency | 60.3 cd/A |

| Power Efficiency | 49.8 lm/W |

| External Quantum Eff. (EQE) | 18.2% |

| Color Coordinates (CIE xy) | (0.32, 0.63) |

These results—high efficiency at low operating voltage—are a direct consequence of the host material's well-matched energy levels and high triplet energy, properties enabled by its specific molecular design, which all started from the versatile this compound intermediate.

OLED Device Architecture Diagram

Caption: OLED structure and corresponding energy levels.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling building block for advanced materials in organic electronics. Its synthesis is straightforward, and its structure embodies the key principles of OLED material design: a thermally stable fluorene core for device longevity, bulky C-9 substituents for morphological stability, and a reactive bromine handle for synthetic versatility. As demonstrated through a patented, high-performance host material, this intermediate provides a clear and validated pathway to fabricating highly efficient and stable OLED devices. For researchers and developers in the field, understanding the causality—from the properties of this core structure to the performance of the final device—is essential for the rational design of next-generation materials.

References

Molecular structure and weight of 9-(4-Bromophenyl)-9-phenylfluorene

An In-depth Technical Guide to 9-(4-Bromophenyl)-9-phenylfluorene: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in materials science and organic electronics. We will delve into its core molecular structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and state-of-the-art characterization methodologies. The guide further explores its pivotal role as a versatile building block, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and discusses its broader utility for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but a foundational understanding of the compound's chemistry and practical value.

Introduction to this compound

This compound, identified by its CAS Number 937082-81-0, is a specialized fluorene derivative that has garnered significant attention in advanced materials research.[1] Its molecular architecture, which features a rigid, polycyclic aromatic fluorene core substituted at the C9 position with both a phenyl and a 4-bromophenyl group, imparts a unique combination of thermal stability, electronic properties, and synthetic versatility.[1][2]

The primary importance of this compound lies in its function as a high-value intermediate.[1] The fluorene moiety provides a robust, π-conjugated system with a high glass transition temperature, essential for creating durable and efficient optoelectronic materials.[2] Simultaneously, the bromine atom serves as a reactive handle, enabling further molecular elaboration through well-established cross-coupling reactions. This adaptability makes it a cornerstone for synthesizing more complex, high-performance molecules tailored for specific applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central sp³-hybridized carbon atom (the 9-position of the fluorene ring) which links the planar fluorene system to the two aryl substituents. This tetrahedral geometry results in a sterically hindered, non-planar molecular shape. The electronic properties are largely dictated by the electron-rich fluorene unit, while the bromophenyl group offers a site for chemical modification.[2]

Data Presentation: Key Physicochemical Properties

The essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 937082-81-0 | [1][3][4] |

| Molecular Formula | C₂₅H₁₇Br | [1][2][5] |

| Molecular Weight | 397.31 g/mol | [2][4][6] |

| Appearance | White to off-white powder or crystal | [1][3][4] |

| Melting Point | 150.0 - 155.0 °C | [1][4] |

| Boiling Point | 472.7 ± 24.0 °C (Predicted) | [1][4][5] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [1][4][5] |

| Purity (Typical) | ≥99.0% | [1][2] |

Mandatory Visualization: Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

Expertise & Experience: Rationale Behind the Synthetic Strategy

The synthesis of this compound is effectively achieved via a two-step process involving a nucleophilic addition followed by an acid-catalyzed intramolecular cyclization. This approach is adapted from established methods for preparing related tri- and tetra-arylmethanes.[7]

-

Step 1: Nucleophilic Addition. The process begins with the formation of a highly reactive organolithium species from 2-bromobiphenyl. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzophenone. This step constructs the crucial quaternary carbon center and assembles all necessary aromatic rings in a single precursor molecule. The choice of an organolithium reagent over a Grignard reagent often leads to higher yields and fewer side reactions in such sterically demanding additions. Anhydrous conditions are critical to prevent the immediate quenching of the organolithium reagent by protic solvents like water.

-

Step 2: Acid-Catalyzed Cyclization (Intramolecular Friedel-Crafts). The tertiary alcohol intermediate from Step 1 is not isolated but is directly subjected to strong acid (e.g., HCl in acetic acid). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Its departure generates a stabilized tertiary carbocation. This carbocation then acts as a powerful electrophile, attacking an adjacent phenyl ring in an intramolecular electrophilic aromatic substitution to form the five-membered ring, thus completing the rigid fluorene backbone.[7]

Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All hazardous materials should be handled according to established safety procedures.

Materials:

-

2-bromobiphenyl

-

n-Butyllithium (n-BuLi) in hexanes

-

4-bromobenzophenone

-

Anhydrous tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Glacial acetic acid

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Intermediate: a. Add 2-bromobiphenyl (1.2 equivalents) to a flame-dried, three-neck flask under a nitrogen atmosphere. b. Dissolve it in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. c. Add n-BuLi (1.2 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 2.5 hours to ensure complete formation of the organolithium reagent. d. In a separate flask, dissolve 4-bromobenzophenone (1.0 equivalent) in anhydrous THF. e. Add the benzophenone solution dropwise to the cold organolithium solution. Stir for 2 hours at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 3 hours.[7]

-

Cyclization and Isolation: a. Quench the reaction by slowly adding 1 N HCl and stir for 1 hour. b. Transfer the mixture to a separatory funnel, wash with water, and extract the organic layer. c. Concentrate the organic phase under reduced pressure to obtain the crude alcohol intermediate. d. To the crude intermediate, add glacial acetic acid and a catalytic amount of concentrated HCl.[7] e. Heat the mixture to 130 °C under nitrogen and stir for 2-3 hours until the reaction is complete (monitored by TLC).[7] f. After cooling, slowly pour the reaction mixture into ice-cold water to precipitate the crude product. g. Isolate the white solid by vacuum filtration.

-

Purification: a. Wash the filtered solid with cold methanol to remove residual acid and impurities.[7] b. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/toluene) or by column chromatography on silica gel to yield the final product as a pure white powder.

Mandatory Visualization: Synthetic Workflow

Caption: Key stages in the synthesis of this compound.

Structural Characterization and Validation

Trustworthiness: A Self-Validating System

To ensure scientific integrity, the identity and purity of synthesized this compound must be confirmed through a suite of orthogonal analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that leaves no ambiguity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The ¹H NMR spectrum will show a complex series of multiplets in the aromatic region (approx. 7.0-8.0 ppm). The ¹³C NMR spectrum is expected to display a unique signal for the sp³-hybridized C9 carbon and the correct number of signals for the distinct aromatic carbons.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, confirming the molecular formula C₂₅H₁₇Br.[5] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily observable, providing definitive evidence of its presence.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. The spectrum will be dominated by aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (approx. 1450-1600 cm⁻¹).

-

Single-Crystal X-ray Diffraction: For unambiguous structural proof, growing a single crystal and analyzing it via X-ray diffraction is the gold standard. This method provides the exact three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, and bond angles.[8]

Key Applications in Research and Development

The unique structural and chemical features of this compound make it a highly valuable compound in several areas of advanced research.

-

Organic Light-Emitting Diodes (OLEDs): This is the most prominent application.[1] The rigid fluorene core acts as a stable host or building block for emissive or charge-transport layers in OLED devices.[2] The bromine atom is a critical functional handle for Suzuki or Stille cross-coupling reactions, allowing for the attachment of other chromophores or functional groups to precisely tune the emission color, efficiency, and lifetime of the final OLED material.[2]

-

Advanced Functional Materials: Its utility extends to other organic electronics like OFETs and OPVs, where the fluorene unit contributes to favorable charge mobility and thermal stability.[2] It can be used to synthesize larger, conjugated systems or as a monomer for creating functional polymers with tailored optoelectronic properties.[2]

-

Coordination Chemistry and Catalysis: The bromophenyl group can be converted into other functionalities (e.g., phosphines, pyridines) to create complex ligands for organometallic catalysts.[2] The sterically bulky fluorene backbone can influence the catalytic activity and selectivity of the resulting metal complexes.

-

Pharmaceutical Scaffolding: While less common, the rigid, three-dimensional, and aromatic nature of the molecule makes it an interesting scaffold for medicinal chemistry.[2] It can be used to position pharmacophores in a well-defined spatial orientation for interaction with biological targets.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for innovation in materials science. Its combination of a thermally stable fluorene core and a reactive bromophenyl group provides an ideal platform for constructing sophisticated molecular architectures.[2] From enhancing the performance of next-generation displays and lighting with OLED technology to enabling new possibilities in catalysis and polymer science, this molecule stands out as a critical intermediate for researchers pushing the boundaries of organic chemistry and materials engineering.

References

- 1. innospk.com [innospk.com]

- 2. leapchem.com [leapchem.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 937082-81-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound - CAS:937082-81-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. Preparation of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene_Chemicalbook [chemicalbook.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Synthesis and Purification of 9-(4-Bromophenyl)-9-phenylfluorene: A Comprehensive Guide to a Key Organic Electronics Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed, scientifically-grounded protocol for the synthesis, purification, and characterization of 9-(4-Bromophenyl)-9-phenylfluorene (CAS No. 937082-81-0). This fluorene derivative is a critical intermediate in the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic applications.[1][2] The guide is structured to provide not only a step-by-step methodology but also the underlying mechanistic rationale, ensuring that researchers can execute the synthesis with a high degree of confidence and reproducibility. We will detail a robust two-step synthetic strategy involving a Grignard reaction followed by an acid-catalyzed Friedel-Crafts alkylation.

Introduction: Strategic Importance of this compound

The fluorene moiety is a cornerstone of modern materials science due to its rigid, planar, and highly conjugated structure, which imparts excellent thermal stability and charge transport properties.[2] These characteristics make fluorene-based compounds ideal candidates for use in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2]

The specific compound, this compound, is of particular strategic importance. Its molecular architecture combines the stable fluorene core with two different aryl substituents at the C9 position.[1] The phenyl group contributes to the steric bulk and electronic properties, while the 4-bromophenyl group serves as a versatile reactive handle. The bromine atom can be readily functionalized via various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the construction of more complex, tailored molecules for advanced applications.[2] This guide presents a reliable method for producing this high-value intermediate with high purity.

Synthetic Strategy: A Two-Step Grignard and Friedel-Crafts Approach

The synthesis of 9,9-diarylfluorenes can be achieved through several pathways. The method detailed here is a logical and reliable two-step process that leverages fundamental organic reactions: a Grignard reaction to create a key alcohol intermediate, followed by an acid-catalyzed intramolecular Friedel-Crafts alkylation to form the final product.

-

Step 1: Synthesis of 9-Phenyl-9-fluorenol via Grignard Reaction. Commercially available 9-fluorenone is treated with phenylmagnesium bromide. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the fluorenone, yielding the tertiary alcohol, 9-phenyl-9-fluorenol, after an aqueous workup.[3][4]

-

Step 2: Synthesis of this compound via Friedel-Crafts Alkylation. The 9-phenyl-9-fluorenol intermediate is then reacted with bromobenzene in the presence of a strong acid catalyst, such as trifluoroacetic acid. The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule, generating a stable 9-phenylfluorenyl carbocation. This potent electrophile is then attacked by the electron-rich bromobenzene ring to form the final product.[5][6]

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: All procedures must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All glassware must be thoroughly dried to prevent quenching the Grignard reagent.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Typical Supplier |

| 9-Fluorenone | C₁₃H₈O | 180.21 | >98% | Sigma-Aldrich |

| Phenylmagnesium bromide | C₆H₅MgBr | 181.31 | 3.0 M in Diethyl Ether | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Sigma-Aldrich |

| Bromobenzene | C₆H₅Br | 157.01 | >99.5% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | >99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Fisher Scientific |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Aqueous Solution | Fisher Scientific |

| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous Solution | Fisher Scientific |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | Sigma-Aldrich |

| Hexane & Ethyl Acetate | - | - | HPLC Grade | Fisher Scientific |

Step-by-Step Synthesis Procedure

Caption: Detailed experimental workflow for the synthesis.

Step 1: Synthesis of 9-Phenyl-9-fluorenol

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 9-fluorenone (5.0 g, 27.7 mmol) in 100 mL of anhydrous THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add phenylmagnesium bromide (11.1 mL of a 3.0 M solution in diethyl ether, 33.3 mmol, 1.2 eq) dropwise via syringe. The solution will typically change color.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 9-fluorenone spot has been consumed.

-

Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 9-phenyl-9-fluorenol as a solid. This crude product is typically suitable for the next step without further purification.

Step 2: Synthesis of this compound

-

To the flask containing the crude 9-phenyl-9-fluorenol, add bromobenzene (30 mL, excess) and dichloromethane (50 mL) to dissolve the solid.

-

Add trifluoroacetic acid (2.1 mL, 27.7 mmol, 1.0 eq) dropwise to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 45-50 °C) for 4-6 hours. Monitor the formation of the product by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully wash the reaction mixture with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess bromobenzene under reduced pressure to obtain the crude solid product.

Purification Protocol

Achieving high purity is paramount for materials used in electronic devices. A two-step purification process of column chromatography followed by recrystallization is recommended.

Column Chromatography

The crude product should be purified by flash column chromatography to remove unreacted starting materials and byproducts.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A non-polar solvent system is required. Start with pure hexane and gradually add a small amount of ethyl acetate (e.g., a gradient from 100% Hexane to 98:2 Hexane:Ethyl Acetate). The product is significantly less polar than the alcohol intermediate.

-

Procedure: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and evaporate the solvent.

Recrystallization

To obtain a highly crystalline, pure final product, recrystallization is essential.

-

Solvent System: A mixed solvent system such as Dichloromethane/Methanol or Toluene/Hexane is effective.

-

Procedure: Dissolve the product from the chromatography step in a minimum amount of hot dichloromethane or toluene. Slowly add the anti-solvent (methanol or hexane) until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through rigorous analytical methods.

| Analytical Technique | Expected Results |

| Appearance | White to off-white crystalline solid.[1][7] |

| Melting Point | 151-155 °C.[8][9] A sharp melting point indicates high purity. |

| ¹H NMR (CDCl₃) | Aromatic protons will appear as a series of complex multiplets in the range of ~7.2-7.8 ppm. |

| ¹³C NMR (CDCl₃) | Characteristic signals for all 25 carbons, including the key quaternary C9 carbon. |

| Mass Spec (HRMS) | Calculation for C₂₅H₁₇Br should match the experimental value, confirming elemental composition. |

| Purity (HPLC) | >99.0% is desired for most electronic applications. |

Conclusion

The two-step synthetic protocol described in this guide, combining a Grignard reaction with a Friedel-Crafts alkylation, represents a robust and reliable method for the laboratory-scale production of this compound. The detailed procedures for synthesis, purification, and characterization provide researchers and drug development professionals with a comprehensive framework to obtain this crucial building block in high purity. Careful execution of these steps is essential for the subsequent development of advanced organic materials with superior performance and stability.

References

- 1. innospk.com [innospk.com]

- 2. leapchem.com [leapchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.iastate.edu [chem.iastate.edu]

- 5. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 6. researchgate.net [researchgate.net]

- 7. labproinc.com [labproinc.com]

- 8. This compound | 937082-81-0 [m.chemicalbook.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 9-(4-Bromophenyl)-9-phenylfluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability and decomposition characteristics of 9-(4-Bromophenyl)-9-phenylfluorene, a key building block in the development of advanced organic electronic materials. By synthesizing established analytical principles with data from structurally analogous compounds, this document offers a comprehensive framework for understanding and predicting the thermal behavior of this fluorene derivative. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented, alongside a discussion of the anticipated decomposition mechanism. This guide is intended to be an essential resource for researchers and professionals working with fluorene-based materials, enabling informed decisions in material selection, processing, and application design.

Introduction: The Significance of Thermal Stability in Fluorene Derivatives

Fluorene and its derivatives are a cornerstone in the field of organic electronics, celebrated for their rigid, planar structure and excellent charge-transport properties. The 9-substituted fluorenes, in particular, have garnered significant attention for their use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The thermal stability of these materials is a critical parameter that dictates their processing window, operational lifetime, and overall device performance. High thermal stability is paramount to prevent degradation during fabrication processes, which often involve elevated temperatures, and to ensure long-term device reliability under operational stress.

This compound is a versatile intermediate, with the bromine atom providing a reactive site for further functionalization through cross-coupling reactions. Understanding its intrinsic thermal stability is therefore crucial for the rational design and synthesis of more complex, high-performance materials.

Physicochemical Properties and Expected Thermal Behavior

While specific experimental data for the decomposition temperature of this compound is not extensively reported in the literature, its physicochemical properties and the thermal behavior of structurally related compounds provide a strong basis for predicting its stability.

| Property | Value/Range | Source |

| Molecular Formula | C₂₅H₁₇Br | [1] |

| Molecular Weight | 397.31 g/mol | [1] |

| Appearance | White to off-white powder/crystals | - |

| Melting Point | 151.0 to 155.0 °C | [1] |

| Boiling Point (Predicted) | 472.7 ± 24.0 °C | [1] |

| Expected Decomposition Temp. | > 400 °C | Inferred from Analogs |

The high melting and predicted boiling points suggest a molecule with significant thermal robustness. The rigid, aromatic core of the fluorene moiety contributes to this stability. Furthermore, studies on closely related ter(9,9-diarylfluorene)s have shown that these compounds are thermally stable, with a 5% weight loss temperature (Td₅) typically in the range of 400 to 450 °C when measured by TGA. This suggests that this compound will exhibit a similar high decomposition temperature.

Experimental Determination of Thermal Stability

The primary techniques for evaluating the thermal stability of solid organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections provide detailed, best-practice protocols for the characterization of this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the decomposition temperature.

Objective: To determine the onset of decomposition and the 5% weight loss temperature (Td₅) of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

References

The Electronic Architecture of Fluorene-Based Compounds: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fluorene and its derivatives have emerged as a cornerstone in the field of organic electronics and optoelectronics, celebrated for their robust thermal stability, high photoluminescence quantum yield, and tunable electronic characteristics.[1] This technical guide provides a comprehensive exploration of the electronic properties of fluorene-based compounds. We will delve into the fundamental structure of the fluorene core, elucidate the critical role of frontier molecular orbitals (HOMO and LUMO), and systematically examine how targeted chemical modifications can precisely modulate these properties. This guide will further detail established experimental protocols for the characterization of these materials and connect their electronic behavior to performance in key applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this versatile class of organic semiconductors.

The Fluorene Core: A Foundation for Versatile Electronics

Fluorene, a polycyclic aromatic hydrocarbon, forms the fundamental building block for a vast array of organic electronic materials.[2] Its structure consists of two benzene rings fused to a central five-membered ring, creating a rigid and planar biphenyl system. This inherent planarity facilitates π-orbital overlap, which is crucial for charge transport in organic semiconductors.

The C9 position of the fluorene core is an sp³-hybridized carbon, which provides a key site for chemical modification. Substitution at this position with alkyl or aryl groups is a common strategy to enhance the solubility and processability of fluorene-based materials without significantly disrupting the electronic conjugation of the biphenyl backbone.[3] Furthermore, the C2 and C7 positions are amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of functional groups and the synthesis of copolymers.[1] This synthetic versatility is central to the tunability of the electronic properties of fluorene derivatives.

Frontier Molecular Orbitals: The Heart of Electronic Properties

The electronic behavior of organic semiconductors is primarily governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the ability of a molecule to donate an electron (hole transport), while the LUMO level relates to its ability to accept an electron (electron transport). The energy difference between the HOMO and LUMO levels is the bandgap (Eg), which determines the energy of light absorbed and emitted by the material.

For fluorene-based compounds, the HOMO and LUMO levels are delocalized over the π-conjugated system. The precise energy levels and the bandgap can be meticulously tuned through chemical modifications, a concept we will explore in detail in the following section.

Tailoring Electronic Properties: A Medicinal Chemist's Guide to Structure-Property Relationships

The true power of fluorene chemistry lies in the ability to systematically modify the core structure to achieve desired electronic properties. This is akin to the structure-activity relationship studies fundamental to drug design.

Substitution at the C9 Position

As previously mentioned, substitutions at the C9 position primarily enhance solubility and processability. However, the nature of these substituents can also subtly influence electronic properties. Bulky substituents can induce torsional strain on the biphenyl backbone, which may slightly increase the bandgap. Conversely, introducing electron-donating or withdrawing groups at this position can have a more direct, albeit generally weaker, impact on the HOMO and LUMO levels compared to modifications on the conjugated backbone.[3]

Substitution at the C2 and C7 Positions

Modifications at the C2 and C7 positions offer a powerful tool for tuning the electronic properties of fluorene derivatives. Attaching electron-donating groups, such as amines or alkoxy groups, will raise the HOMO energy level, facilitating hole injection and transport. Conversely, attaching electron-withdrawing groups, such as cyano or nitro groups, will lower the LUMO energy level, enhancing electron injection and transport.[1]

Copolymerization: A Strategy for Fine-Tuning

Copolymerization is a widely employed strategy to create materials with precisely controlled electronic properties. By alternating fluorene units with other aromatic or heteroaromatic monomers, the resulting copolymer's HOMO, LUMO, and bandgap can be tuned to intermediate values between those of the parent homopolymers. For instance, copolymerizing fluorene with an electron-deficient monomer like benzothiadiazole (BT) can significantly lower the LUMO level, creating materials with improved electron transport capabilities.[4]

| Compound/Copolymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |

| Poly(9,9-dioctylfluorene) (PFO) | -5.80 | -2.12 | 3.68 | [5] |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (F8T2) | -5.45 | -2.75 | 2.70 | [6] |

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | -5.30 | -3.40 | 1.90 | [4] |

| 2,7-bis(diphenylamino)-9,9-dioctylfluorene | -5.10 | -2.20 | 2.90 | [1] |

| 2,7-dicyano-9,9-dioctylfluorene | -6.20 | -3.50 | 2.70 | [1] |

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of fluorene-based compounds requires robust experimental characterization. The following protocols outline two fundamental techniques used in this field.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, which can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Preparation of the Analyte Solution: Dissolve the fluorene-based compound in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition:

-

Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe the oxidation peak.

-

Reverse the scan direction towards a more negative potential to observe the reduction peak.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = - (E_ox - E_ferrocene + 4.8)

-

LUMO (eV) = - (E_red - E_ferrocene + 4.8)

-

Note: E_ferrocene is the oxidation potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

-

-

UV-Visible (UV-Vis) Spectroscopy for Bandgap Determination

UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. The onset of absorption in the UV-Vis spectrum can be used to determine the optical bandgap of the material.

Experimental Protocol: UV-Visible Spectroscopy (Thin Film)

-

Sample Preparation:

-

Dissolve the fluorene-based compound in a suitable solvent (e.g., toluene, chloroform).

-

Prepare a thin film of the material on a quartz substrate using a technique such as spin-coating or drop-casting.

-

Ensure the film is uniform and free of defects.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Place a blank quartz substrate in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorption from the substrate.

-

-

Sample Measurement:

-

Place the thin film sample in the spectrophotometer.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the absorption edge (λ_onset) from the low-energy side of the absorption spectrum. This is the wavelength at which the material begins to absorb light.

-

Calculate the optical bandgap (E_g) using the following equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

-

Applications in Organic Electronics: From Material Properties to Device Performance

The meticulously tuned electronic properties of fluorene-based compounds directly translate into their performance in various electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HOMO and LUMO levels of the emissive material are critical for efficient charge injection from the electrodes and charge transport within the device. A well-matched alignment of the material's HOMO and LUMO levels with the work functions of the anode and cathode, respectively, minimizes the energy barrier for charge injection. The bandgap of the emissive material determines the color of the emitted light. Fluorene-based polymers are particularly noted for their high photoluminescence quantum yields, making them excellent candidates for highly efficient blue-emitting OLEDs, a key component for full-color displays and white lighting.

| Fluorene-Based Emitter | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Emission Color | Reference |

| PFO-DBT15 | ITO/PEDOT:PSS/Emitter/Ba/Al | 1.4 | >1000 | Red | [7] |

| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole host with yellow phosphorescent dopant | ITO/Host:Dopant/TPBi/LiF/Al | 27.1 | 142464 | Yellow | [8] |

| Dual-core anthracene and pyrene with triphenylamine side groups | Doped device | 8.38 | >5000 | Blue | [9] |

Organic Field-Effect Transistors (OFETs)

In OFETs, the charge carrier mobility is a key performance metric. The HOMO level of a p-type semiconductor and the LUMO level of an n-type semiconductor determine the ease of charge injection from the source electrode. The molecular packing and intermolecular interactions in the solid state, which are influenced by the chemical structure, play a crucial role in determining the charge transport properties. The on/off current ratio, another important parameter, is a measure of the transistor's switching capability.[10] Fluorene-based materials have been successfully employed as the active semiconductor layer in both p-type and n-type OFETs.

| Fluorene-Based Semiconductor | Device Architecture | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Fluorenone derivative with alkylated double thiophene | Vacuum-deposited | 0.02 | - | 10⁷ | [5] |

| Poly(9,9-dioctylfluorene)-block-poly(ethylene oxide) | - | - | up to 10⁻⁵ | - | [11] |

| Perfluoropentacene (for comparison) | Top-contact | - | 0.22 | 10⁵ | [12] |

Conclusion and Future Outlook

Fluorene-based compounds represent a remarkably versatile platform for the development of advanced organic electronic materials. Their electronic properties can be systematically and predictably tuned through well-established synthetic strategies, enabling the rational design of materials for specific applications. The ability to control the HOMO and LUMO energy levels, bandgap, and charge transport characteristics through chemical modification has been instrumental in the advancement of OLEDs and OFETs.

As our understanding of structure-property relationships continues to deepen, we can anticipate the development of next-generation fluorene-based materials with even greater performance and stability. Future research will likely focus on the design of novel copolymers with tailored donor-acceptor architectures, the exploration of new substitution patterns to further refine electronic properties, and the development of materials with enhanced charge mobilities for high-performance transistors. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to contribute to this exciting and rapidly evolving field.

References

- 1. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]

- 2. research.tue.nl [research.tue.nl]

- 3. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 20.210.105.67 [20.210.105.67]

- 8. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. web.mit.edu [web.mit.edu]

- 11. Polyfluorene–poly(ethylene oxide) diblock copolymers: synthesis and electron transport behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Strategic Role of Bromine Substitution in the Functionalization of Fluorene Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorene moiety, a rigid and planar polycyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of high-performance organic materials and complex pharmaceutical agents.[1] Its inherent properties, including high thermal stability, excellent charge transport capabilities, and significant photoluminescence efficiency, make it a prime candidate for applications ranging from organic light-emitting diodes (OLEDs) to advanced medicinal compounds.[1][2] However, the true potential of the fluorene core is unlocked through precise chemical modification, a process in which bromine substitution plays a pivotal and multifaceted role.

This technical guide provides a comprehensive exploration of bromine's strategic importance in the chemistry of fluorene derivatives. We will delve into how bromination serves not merely as a simple halogenation step, but as a gateway to sophisticated molecular engineering. This guide will elucidate the causal mechanisms by which bromine atoms modulate the electronic and photophysical properties of the fluorene system and act as versatile synthetic handles for constructing complex molecular architectures.

Bromination as a Gateway to Advanced Functionalization

The primary role of bromine substitution on the fluorene ring is to install a reactive site for subsequent carbon-carbon and carbon-heteroatom bond formation. The bromine atom is an excellent leaving group, making brominated fluorenes highly versatile intermediates for a wide array of cross-coupling reactions. This strategic functionalization is the cornerstone of building complex, π-conjugated systems and introducing specific pharmacophores.

Key positions for bromination on the fluorene scaffold are the C-2, C-7, and C-9 positions. The C-2 and C-7 positions are electronically activated and are the most common sites for electrophilic aromatic substitution, leading to symmetrical or asymmetrical functionalization.[3][4] This allows for the precise extension of the π-conjugated system, which is crucial for tuning the electronic and optical characteristics of materials used in organic electronics.

The most powerful application of brominated fluorenes is in palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling : Reaction with organoboron compounds to form C-C bonds, widely used to synthesize conjugated polymers and biaryl compounds.[5][6][7]

-

Sonogashira Coupling : Reaction with terminal alkynes, crucial for creating molecules with rigid, linear geometries and extended π-systems.[2]

-

Heck Coupling : Formation of C-C bonds with alkenes.

-

Buchwald-Hartwig Amination : Formation of C-N bonds, essential for synthesizing charge-transporting materials and biologically active compounds.[8]

This synthetic versatility allows researchers to precisely control the final molecular architecture, tailoring it for specific applications in OLEDs, organic semiconductors, and drug discovery.

Synthesis of Brominated Fluorene Derivatives

The preparation of brominated fluorenes can be achieved through several methods, ranging from direct bromination with elemental bromine to milder, more selective techniques. A common and efficient method is oxidative bromination, which avoids the use of highly toxic Br2 and minimizes the formation of polybrominated byproducts.[9]

Experimental Protocol: Synthesis of 2,7-Dibromofluorene via Oxidative Bromination

This protocol describes a mild and efficient procedure for the synthesis of 2,7-dibromofluorene using sodium bromide (NaBr) and hydrogen peroxide (H2O2) as the bromine source.[9]

Materials:

-

Fluorene (1.0 molar equivalent)

-

Sodium Bromide (NaBr) (2.6 molar equivalents)

-

30% Hydrogen Peroxide (H2O2) (2.6 molar equivalents)

-

Sulfuric Acid (H2SO4, 10% solution) (1.8 molar equivalents)

-

Ethylene Dichloride (EDC)

-

Sodium Bicarbonate (NaHCO3) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for column chromatography

-

Hexane and Dichloromethane for elution

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve fluorene (1.0 eq.) in ethylene dichloride (EDC).

-

Addition of Reagents : To the stirred solution, add NaBr (2.6 eq.), 30% H2O2 (2.6 eq.), and 10% H2SO4 (1.8 eq.) sequentially at room temperature.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup : Quench the reaction by slowly adding a saturated solution of NaHCO3 until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to yield pure 2,7-dibromofluorene. High selectivity (>99%) can be achieved under these optimized conditions.[9]

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of 2,7-dibromofluorene.

Modulation of Photophysical and Electronic Properties

The introduction of bromine, a heavy atom, into the fluorene scaffold significantly alters its electronic and photophysical properties through two primary mechanisms: the inductive effect and the heavy-atom effect.

Inductive Effect

As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, which generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification of the frontier molecular orbitals can influence the band gap of the material, which in turn affects its absorption and emission characteristics.

The Heavy-Atom Effect

A more profound influence is the "heavy-atom effect," which enhances spin-orbit coupling.[10][11] This quantum mechanical phenomenon facilitates intersystem crossing (ISC)—a non-radiative transition between electronic states with different spin multiplicities (i.e., from a singlet excited state, S1, to a triplet excited state, T1).

Consequences of the Heavy-Atom Effect:

-

Fluorescence Quenching : Enhanced ISC provides a competing pathway for the decay of the S1 state, often leading to a decrease in fluorescence quantum yield.[10][12]

-

Phosphorescence Enhancement : By populating the T1 state more efficiently, the heavy-atom effect can significantly boost phosphorescence, which is the radiative decay from the T1 state to the ground state (S0). This has led to the development of brominated fluorene derivatives that exhibit efficient room-temperature phosphorescence (RTP).[13][14]

-

Enhanced Delayed Fluorescence : In certain molecular designs, the heavy-atom effect can also promote reverse intersystem crossing (RISC) from T1 back to S1, a key process in thermally activated delayed fluorescence (TADF). This enhances the utilization of triplet excitons in OLEDs, leading to higher device efficiencies.[10][11]

Table 1: Impact of Bromine Substitution on Photophysical Properties

| Property | General Effect of Bromination | Rationale | Application Relevance |

|---|---|---|---|

| Fluorescence Quantum Yield | Decrease | Increased intersystem crossing (ISC) rate due to the heavy-atom effect.[10] | Important for designing phosphorescent or TADF materials. |

| Intersystem Crossing (ISC) | Increase | Enhanced spin-orbit coupling caused by the heavy bromine atom.[11][13] | Crucial for OLEDs utilizing triplet excitons (phosphorescence, TADF). |

| Phosphorescence | Increase / Enablement | Efficient population of the triplet state (T1) via ISC.[14] | Development of RTP materials for lighting, sensing, and security inks. |

| HOMO/LUMO Energy Levels | Lowering of energy levels | Inductive electron-withdrawing effect of bromine. | Tuning charge injection barriers and energy levels in electronic devices. |

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Bromine substitution is far more than a simple halogenation step in the functionalization of fluorene derivatives; it is a strategic tool for molecular design. It provides chemists and materials scientists with a robust and versatile handle to construct complex, high-performance molecules. By serving as a reactive site for powerful cross-coupling reactions, bromine enables the extension of π-conjugation and the introduction of diverse functional groups. Furthermore, through the intrinsic heavy-atom effect, it provides a direct mechanism to control photophysical processes, enabling the rational design of advanced materials for OLEDs and other optoelectronic applications. As research in organic materials and medicinal chemistry continues to advance, the strategic application of brominated fluorene intermediates will undoubtedly remain a cornerstone of innovation.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. Highly efficient room-temperature phosphorescent materials with a heavy-atom effect of bromine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Alchemical Heart of Modern Displays: An In-Depth Technical Guide to Organic Light-Emitting Diode (OLED) Intermediates

Foreword: Beyond the Glow - The Molecular Architecture of Light

Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant force in display and lighting technology, offering unparalleled color vibrancy, contrast, and form factor flexibility.[1] At the core of this revolution lies a sophisticated interplay of organic chemistry and materials science. The performance of any OLED device—its efficiency, color purity, and operational lifetime—is not merely a matter of its final components but is fundamentally dictated by the purity and structural integrity of its foundational building blocks: the OLED intermediates.[1][2]

This guide is designed for researchers, materials scientists, and professionals in optoelectronics development. It eschews a superficial overview in favor of a deep, technical exploration of the core intermediates that constitute the heart of modern OLEDs. We will dissect the causality behind their design, the intricacies of their synthesis, and the validation of their performance, providing a field-proven perspective on these critical molecular components.

The Anatomy of an OLED: A Symphony of Specialized Layers

An OLED is a solid-state semiconductor device comprising a stack of thin organic layers sandwiched between two electrodes.[3] When a voltage is applied, the device emits light through a process called electroluminescence. The seamless operation of an OLED relies on the precise function and energetic alignment of each layer.[4]

The fundamental structure of an OLED consists of:

-

Anode: Typically made of a transparent conductor like Indium Tin Oxide (ITO), it injects positive charge carriers (holes) into the organic stack.

-

Hole Injection Layer (HIL) & Hole Transport Layer (HTL): These layers facilitate the efficient injection and transport of holes from the anode towards the emissive layer.[5]

-

Emissive Layer (EML): This is where the magic happens. It consists of a host material doped with emissive molecules (dopants). Here, electrons and holes recombine to form excited states (excitons) that release energy in the form of light.[3]

-

Electron Transport Layer (ETL) & Electron Injection Layer (EIL): These layers facilitate the efficient transport and injection of electrons from the cathode to the emissive layer.[6]

-

Cathode: A low work-function metal that injects electrons into the organic stack.

The intermediates are the chemical precursors used to synthesize the complex organic molecules that make up the HTL, ETL, and EML. Their molecular architecture is meticulously designed to control properties like charge mobility, energy levels (HOMO/LUMO), and thermal stability.[7][8]

Hole Transport Layer (HTL) Intermediates: Paving the Way for Positive Charge

Efficient hole transport is critical for balancing charge carriers in the emissive layer, directly impacting device efficiency and lifetime. HTL materials are characterized by their high hole mobility and appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for seamless injection from the anode.[5][9] Aromatic amines, particularly those based on carbazole and fluorene cores, are workhorse intermediates in this domain.[1][10][11]

Key Intermediates and Structure-Property Relationships

| Intermediate Class | Core Structure Example | Key Properties Influenced |

| Triarylamines | N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) | High hole mobility, good thermal stability (Tg ~95 °C), forms stable amorphous films.[5][12] |

| Carbazole Derivatives | 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) | High triplet energy (suitable for phosphorescent OLED hosts), good hole transport.[13] |

| Fluorene Derivatives | N,N-bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | Rigid structure prevents crystallization, improves thermal stability and solubility.[11][13] |

Expert Insight: The rigidity of the fluorene and spirobifluorene cores is a deliberate design choice. It disrupts intermolecular packing (π-π stacking), which prevents crystallization and ensures the formation of morphologically stable, amorphous thin films—a necessity for uniform device performance and longevity. The introduction of bulky substituents further enhances this effect and improves solubility for solution-based processing.[11]

Synthesis Protocol: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

NPB is a benchmark HTL material.[5] Its synthesis typically involves a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Reaction: 4,4'-Dibromobiphenyl + 2 eq. N-Phenyl-1-naphthylamine --(Pd catalyst, Ligand, Base)--> NPB

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 4,4'-diiodobiphenyl (1.0 eq.), N-phenyl-1-naphthylamine (2.1 eq.), sodium tert-butoxide (2.5 eq.), and a palladium catalyst such as Pd(OAc)₂ (0.02 eq.) with a suitable phosphine ligand (e.g., P(t-Bu)₃).

-

Solvent Addition: Purge the flask with argon and add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified. Initial purification is often done by column chromatography on silica gel. For OLED-grade purity, the final and most critical step is train sublimation under high vacuum.[14][15][16]

Electron Transport Layer (ETL) Intermediates: Guiding Electrons to the Recombination Zone

The ETL must efficiently accept electrons from the cathode and transport them to the emissive layer. Key properties for ETL materials include high electron mobility and a Lowest Unoccupied Molecular Orbital (LUMO) energy level that minimizes the injection barrier from the cathode.[4][6]

Key Intermediates and Structure-Property Relationships

Common ETL intermediates are often nitrogen-containing heterocyclic compounds or molecules with strong electron-withdrawing groups.

| Intermediate Class | Core Structure Example | Key Properties Influenced |

| Metal Chelate | Tris(8-hydroxyquinolinato)aluminium (Alq₃) | Excellent electron transport, good thermal stability, green emitter. A benchmark material.[14] |

| Benzimidazole Derivatives | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) | High electron mobility, deep HOMO level for effective hole blocking, high triplet energy.[4][12] |

| Phenanthroline Derivatives | Bathocuproine (BCP) | Often used as a hole-blocking layer due to its deep HOMO level. |

| Phosphine Oxides | (Diphenyl-phosphoryl)-triphenylsilane | High triplet energy, good electron transport, enhances thermal stability. |

Expert Insight: The high triplet energy of materials like TPBi is crucial, especially in phosphorescent OLEDs (PHOLEDs). It ensures that excitons, which are formed in the emissive layer, are confined there and do not diffuse into the ETL and quench non-radiatively. This "exciton blocking" function is as important as charge transport for achieving high efficiency.[4]

Synthesis Protocol: Tris(8-hydroxyquinolinato)aluminium (Alq₃)

Alq₃ is one of the most iconic materials in OLED history. Its synthesis is a straightforward precipitation reaction.

Reaction: Aluminum salt (e.g., Al(NO₃)₃·9H₂O) + 3 eq. 8-Hydroxyquinoline --(Base)--> Alq₃

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 8-hydroxyquinoline (3.0 eq.) in a suitable solvent like ethanol or a mixture of acetic acid and water.[17] In a separate flask, dissolve an aluminum salt such as aluminum nitrate nonahydrate (1.0 eq.) in water or ethanol.[17]

-

Mixing and Precipitation: Slowly add the aluminum salt solution to the 8-hydroxyquinoline solution with vigorous stirring.

-

pH Adjustment: Gradually add a base, such as ammonium hydroxide or potassium hydroxide solution, dropwise to the mixture until a pH of ~7 is reached. This will cause a yellow-green precipitate of Alq₃ to form.

-

Digestion: Gently heat the mixture (e.g., to 70 °C) and stir for several hours to allow the precipitate to fully form and crystallize.

-

Isolation: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid sequentially with deionized water and ethanol to remove unreacted starting materials and salts. Dry the product under vacuum.

-

Purification: For OLED-grade material, the synthesized Alq₃ powder must be purified by vacuum sublimation to remove any residual impurities.[18]

Emissive Layer (EML) Intermediates: The Genesis of Color

The emissive layer is where light is generated. It typically consists of a host material doped with a small percentage of a guest emitter (dopant). The host facilitates charge transport and energy transfer to the dopant, which then emits light of a specific color. The intermediates used here are diverse, tailored to produce the desired emission properties.

Generations of Emitters and Their Intermediates

-

First Generation (Fluorescence): Utilizes singlet excitons (25% of the total). Intermediates are often based on aromatic hydrocarbons.

-

Second Generation (Phosphorescence): Harvests both singlet and triplet excitons (up to 100% internal quantum efficiency).[19] This requires heavy metal complexes. The key intermediates are ligands that coordinate to a central metal ion, typically iridium(III) or platinum(II).[20][21][22]

-

Third Generation (TADF): Thermally Activated Delayed Fluorescence materials also achieve near 100% internal efficiency without heavy metals.[23][24][25] They are designed to have a very small energy gap between their singlet and triplet states.

Synthesis Protocol: A Phosphorescent Iridium(III) Complex Intermediate

The synthesis of phosphorescent emitters like fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) is a multi-step process.

Step-by-Step Methodology:

-

Dimer Synthesis: The first step is the synthesis of the chloride-bridged dimer, [Ir(ppy)₂Cl]₂. This is typically achieved by reacting iridium(III) chloride hydrate with an excess of 2-phenylpyridine in a solvent like 2-ethoxyethanol at reflux. The product precipitates upon cooling.

-

Ligand Exchange: The dimer is then reacted with an ancillary ligand (in the case of heteroleptic complexes) or with more of the primary ligand in the presence of a silver salt (like AgOTf) or a base to form the final tris-cyclometalated complex.[21]

-

Reaction Conditions: The reaction is carried out in a high-boiling solvent like glycerol or ethylene glycol under an inert atmosphere at high temperatures (e.g., >200 °C) for several hours.

-

Purification: The crude product is purified extensively by column chromatography followed by multiple rounds of vacuum sublimation to achieve the ultra-high purity required for OLED devices.

Characterization and Quality Control: The Self-Validating System

The performance of an OLED is acutely sensitive to impurities. Therefore, rigorous characterization of intermediates at every stage is non-negotiable.[2]

Core Characterization Techniques

| Technique | Purpose | Key Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural verification and purity assessment. | Confirms the chemical structure, identifies impurities. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Confirms the molecular weight of the synthesized compound. |

| Thermal Analysis (TGA/DSC) | Assesses thermal stability. | Determines decomposition temperature (Td) and glass transition temperature (Tg), crucial for device lifetime and fabrication via vacuum deposition.[3][9][24][26] |

| Cyclic Voltammetry (CV) | Determines electrochemical properties. | Measures oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.[17][20][27][28] |

| UV-Vis & Photoluminescence (PL) | Evaluates optical properties. | Determines absorption and emission spectra, and photoluminescence quantum yield (PLQY). |